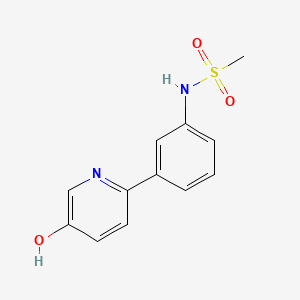

MFCD18323795

Description

Halogenation is a critical modification in drug design, enhancing metabolic stability, bioavailability, and target binding affinity . This article compares MFCD18323795 with three structurally analogous compounds (Table 1), leveraging synthesis methods, molecular properties, and bioactivity data from peer-reviewed sources.

Properties

IUPAC Name |

N-[3-(5-hydroxypyridin-2-yl)phenyl]methanesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O3S/c1-18(16,17)14-10-4-2-3-9(7-10)12-6-5-11(15)8-13-12/h2-8,14-15H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AIBABHVKROXRRF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)NC1=CC=CC(=C1)C2=NC=C(C=C2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10692773 | |

| Record name | N-[3-(5-Hydroxypyridin-2-yl)phenyl]methanesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10692773 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

264.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1262011-11-9 | |

| Record name | N-[3-(5-Hydroxypyridin-2-yl)phenyl]methanesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10692773 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of “MFCD18323795” involves multiple steps, each requiring precise reaction conditions to ensure the desired product is obtained. The synthetic route typically starts with the selection of appropriate starting materials, followed by a series of chemical reactions such as condensation, cyclization, or substitution. Each step is carefully monitored to maintain the purity and yield of the compound.

Industrial Production Methods: In an industrial setting, the production of “this compound” is scaled up using optimized reaction conditions to maximize efficiency and minimize costs. This often involves the use of large-scale reactors, continuous flow systems, and advanced purification techniques. The industrial process is designed to ensure consistent quality and high throughput, making the compound readily available for various applications.

Chemical Reactions Analysis

Types of Reactions: “MFCD18323795” undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can convert “this compound” into its reduced forms, often involving the use of reducing agents such as hydrogen or metal hydrides.

Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another, typically using reagents like halogens or nucleophiles.

Common Reagents and Conditions: The reactions involving “this compound” often require specific reagents and conditions to proceed efficiently. For example, oxidation reactions may use oxidizing agents like potassium permanganate or chromium trioxide, while reduction reactions might involve lithium aluminum hydride or sodium borohydride. Substitution reactions can be facilitated by catalysts or specific solvents to enhance the reaction rate and selectivity.

Major Products Formed: The products formed from these reactions depend on the specific conditions and reagents used. Oxidation reactions typically yield oxidized derivatives, while reduction reactions produce reduced forms of the compound. Substitution reactions result in the formation of new compounds with different functional groups, expanding the chemical diversity of “this compound.”

Scientific Research Applications

“MFCD18323795” has a wide range of applications in scientific research, including:

Chemistry: The compound is used as a reagent or intermediate in various chemical syntheses, contributing to the development of new materials and compounds.

Biology: In biological research, “this compound” may be used to study cellular processes, enzyme interactions, or as a probe in biochemical assays.

Medicine: The compound has potential therapeutic applications, serving as a lead compound for drug development or as a tool in pharmacological studies.

Industry: “this compound” is utilized in industrial processes, such as the production of specialty chemicals, polymers, or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism by which “MFCD18323795” exerts its effects involves specific molecular targets and pathways The compound interacts with particular enzymes or receptors, modulating their activity and leading to various biological effects The detailed mechanism of action depends on the specific application and the biological system being studied

Comparison with Similar Compounds

Structural and Physicochemical Properties

Table 1: Comparative Analysis of MFCD18323795 and Analogous Compounds

Key Observations:

Halogen Influence :

- The dichlorinated pyrrolotriazine (CAS 918538-05-3) exhibits higher bioavailability (0.85) compared to trifluoromethyl (0.55) and brominated (0.55) analogs, likely due to improved lipophilicity and membrane permeability .

- Brominated compounds (e.g., CAS 1761-61-1) show lower solubility, attributed to increased molecular rigidity and halogen mass .

Synthetic Routes: Trifluoromethyl derivatives (CAS 1533-03-5) utilize methanol-based reactions with sulfonohydrazide, favoring mild conditions and high yields (>90%) . Chlorinated analogs require polar aprotic solvents (e.g., DMF) and amine catalysts, suggesting sensitivity to steric hindrance .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.